molecular formula C9H6N2O3 B368727 Nitroxoline CAS No. 4008-48-4

Nitroxoline

Número de catálogo: B368727
Número CAS: 4008-48-4
Peso molecular: 190.16 g/mol
Clave InChI: RJIWZDNTCBHXAL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nitroxolina, también conocida como 5-nitro-8-hidroxiquinolina, es un derivado de hidroxiquinolina que se ha utilizado como agente antibacteriano durante más de cincuenta años. Es particularmente eficaz contra bacterias gram-positivas y gram-negativas que se encuentran comúnmente en infecciones del tracto urinario. La nitroxolina es conocida por su capacidad para combatir infecciones por biopelículas y ha mostrado potencial en aplicaciones anticancerígenas debido a sus propiedades de quelación de metales .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La preparación industrial de la nitroxolina implica la nitrificación de la 8-hidroxiquinolina para formar 5-nitroso-8-hidroxiquinolina, seguida de oxidación para producir el producto final. El proceso de nitrificación generalmente utiliza ácido nítrico como agente nitrante, y el paso de oxidación se puede llevar a cabo utilizando varios agentes oxidantes como peróxido de hidrógeno o permanganato de potasio .

Métodos de Producción Industrial: En entornos industriales, la producción de nitroxolina se controla mediante métodos espectrofotométricos para garantizar la calidad de los materiales de partida y las mezclas de reacción. El proceso involucra la determinación cuantitativa de 8-hidroxiquinolina y 5-nitroso-8-hidroxiquinolina en diferentes etapas de la reacción .

Análisis De Reacciones Químicas

Tipos de Reacciones: La nitroxolina experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: Conversión de 5-nitroso-8-hidroxiquinolina a nitroxolina.

    Reducción: Reducción del grupo nitro a un grupo amino bajo condiciones específicas.

    Sustitución: Reacciones de sustitución electrófila en el anillo de quinolina.

Reactivos y Condiciones Comunes:

    Oxidación: Peróxido de hidrógeno, permanganato de potasio.

    Reducción: Hidrogenación catalítica utilizando paladio sobre carbón.

    Sustitución: Diversos electrófilos como halógenos o cloruros de sulfonilo.

Productos Principales:

    Oxidación: Nitroxolina.

    Reducción: 5-amino-8-hidroxiquinolina.

    Sustitución: Derivados halogenados o sulfonados de nitroxolina.

4. Aplicaciones en Investigación Científica

La nitroxolina tiene una amplia gama de aplicaciones en investigación científica:

Aplicaciones Científicas De Investigación

Nitroxoline has a wide range of scientific research applications:

Comparación Con Compuestos Similares

La nitroxolina a menudo se compara con otros derivados de hidroxiquinolina como el clioquinol:

Compuestos Similares:

  • Clioquinol
  • 8-hidroxiquinolina
  • 5-amino-8-hidroxiquinolina

La nitroxolina destaca por su perfil de seguridad bien establecido y su amplia gama de aplicaciones en investigación tanto antimicrobiana como anticancerígena.

Actividad Biológica

Nitroxoline, a hydroxyquinoline derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. Originally developed as an antibiotic for urinary tract infections (UTIs), recent studies have expanded its potential therapeutic uses. This article compiles findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, efficacy in treating specific conditions, and emerging applications in oncology.

This compound exhibits its biological effects through several mechanisms:

  • Metal Chelation : this compound is known to chelate essential metal ions such as magnesium and manganese, which are critical for bacterial growth and survival. This action disrupts various enzymatic processes, including RNA polymerase activity, leading to inhibition of bacterial replication .
  • Antimicrobial Activity : It has shown efficacy against a range of pathogens, including resistant strains. A meta-analysis indicated that this compound demonstrated non-inferiority compared to other antibiotics like cotrimoxazole and norfloxacin in treating uncomplicated UTIs, achieving over 90% bacteriuria eradication .
  • Antineoplastic Properties : Recent research highlights this compound's potential as an anticancer agent. It has been shown to induce apoptosis and inhibit metastasis in various cancer types, including bladder cancer and pancreatic cancer. Notably, it affects cell bioenergetics and deregulates proteins involved in cancer cell growth .

Urinary Tract Infections

A comprehensive review of clinical studies involving this compound for treating UTIs revealed:

  • Efficacy : In controlled trials involving 466 women with uncomplicated UTIs, this compound achieved similar efficacy to standard treatments with a significant reduction in bacteriuria .
  • Safety Profile : The safety of this compound was comparable to that of control antibiotics, with adverse events reported at rates of 9.4% versus 7.8% for controls .

Cancer Treatment

Recent studies have explored this compound's role in oncology:

  • Bladder Cancer : In vitro and in vivo studies demonstrated that this compound significantly suppressed metastasis and tumor progression. It was effective in reducing the migration capability of bladder cancer cells and showed promising results in animal models .
  • Pancreatic Cancer : this compound exhibited dose-dependent antiproliferative effects on pancreatic cancer cells by modulating critical proteins involved in cell metabolism and bioenergetics .

Summary of Clinical Efficacy

ConditionStudy TypePatientsEfficacy RateComparison Group
Uncomplicated UTIMeta-analysis466>90%Cotrimoxazole, Norfloxacin
Bladder CancerPreclinical TrialsN/ASignificant suppression of metastasisControl groups (untreated)
Pancreatic CancerIn vitro/In vivoN/ADose-dependent inhibitionControl (untreated)

Case Studies

  • Bladder Cancer Case Study : A multicenter phase II trial involving high-risk non-muscle invasive bladder cancer patients treated with this compound showed improved clinical outcomes compared to traditional chemotherapeutic agents like mitomycin C. Patients exhibited reduced tumor sizes without significant toxicity .
  • Urinary Tract Infection Case Study : A randomized controlled trial involving 234 patients treated with this compound showed comparable efficacy to standard antibiotic treatments with a favorable safety profile, reinforcing its potential as a first-line treatment option amid rising antibiotic resistance .

Propiedades

IUPAC Name

5-nitroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIWZDNTCBHXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046284
Record name Nitroxoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nitroxoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015491
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>28.5 [ug/mL] (The mean of the results at pH 7.4), 2.73e+00 g/L
Record name SID11532939
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Nitroxoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015491
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

This drug may also have antitumor activity by inhibition of type 2 methionine aminopeptidase (MetAP2) protein which is involved in angiogenesis. Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth.
Record name Nitroxoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01422
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

4008-48-4
Record name Nitroxoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4008-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitroxoline [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004008484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitroxoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01422
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NITROXOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NITROXOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74947
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nitroxoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nitroxoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.513
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NITROXOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8M33244M6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nitroxoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015491
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

180 °C
Record name Nitroxoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01422
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nitroxoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015491
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitroxoline
Reactant of Route 2
Reactant of Route 2
Nitroxoline
Reactant of Route 3
Reactant of Route 3
Nitroxoline
Reactant of Route 4
Reactant of Route 4
Nitroxoline
Reactant of Route 5
Reactant of Route 5
Nitroxoline
Reactant of Route 6
Reactant of Route 6
Nitroxoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.